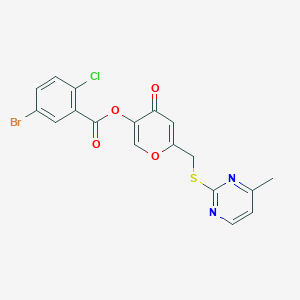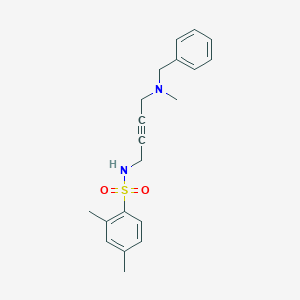
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate is a useful research compound. Its molecular formula is C18H12BrClN2O4S and its molecular weight is 467.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Pharmaceutical Compounds
Research indicates that derivatives similar to the compound mentioned are synthesized for their potential anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives have been explored for their cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme associated with inflammation and cancer (Rahmouni et al., 2016). Another study highlights the synthesis of fluoro-substituted benzo[b]pyran compounds, showing significant anticancer activity against lung, breast, and CNS cancer cell lines, pointing towards the potential of such structures in developing therapeutic agents (Hammam et al., 2005).
Antimicrobial Applications
Compounds with thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, offering a new avenue for the development of antimicrobial agents (Gad-Elkareem et al., 2011). This research underscores the potential of utilizing similar chemical structures in combating microbial resistance.
Advancements in Supramolecular Chemistry
The synthesis of pyridine-based ligands using similar compounds as central building blocks for Stille-type coupling procedures opens new possibilities in the field of supramolecular chemistry. Such advancements can lead to the development of novel materials and catalysts for various chemical reactions (Schubert & Eschbaumer, 1999).
Exploration of Anti-Viral Agents
Research on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines has shown significant antiviral activity against a spectrum of viruses, including herpes simplex types 1 and 2, varicella-zoster virus, and human immunodeficiency viruses 1 and 2. Such studies indicate the potential of structurally similar compounds in the development of new antiviral drugs (Holý et al., 2002).
Plant Growth Stimulation
Compounds derived from 6-methylpyrimidine-4-ol, similar in complexity to the target compound, have been synthesized and shown to stimulate plant growth, presenting an interesting avenue for agricultural research and the development of growth stimulants (Yengoyan et al., 2020).
Eigenschaften
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-bromo-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN2O4S/c1-10-4-5-21-18(22-10)27-9-12-7-15(23)16(8-25-12)26-17(24)13-6-11(19)2-3-14(13)20/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRWIVBAQPAMDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B2496215.png)
![2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide](/img/structure/B2496219.png)
![N-[3-(2,3-dihydro-1,4-benzodioxine-6-amido)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2496220.png)

![7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2496226.png)
![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2496227.png)


![cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2496231.png)
![2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole](/img/structure/B2496232.png)


![N-(4-acetylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2496237.png)

